molecular formula C20H18ClN3O2S B2482069 N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide CAS No. 339031-96-8

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide

Cat. No.: B2482069
CAS No.: 339031-96-8
M. Wt: 399.89
InChI Key: XMSQFRXUOKQEOP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide is a synthetic small molecule investigated for its role as a potent inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical components of the DNA damage response pathway, facilitating the repair of single-strand breaks. By inhibiting PARP, this compound induces synthetic lethality in cancer cells with pre-existing DNA repair deficiencies, such as those harboring BRCA1 or BRCA2 mutations . This mechanism provides a targeted therapeutic strategy, making it a valuable chemical probe for oncology research. Its specific structural features, including the 4-(propylsulfanyl) moiety, have been optimized to enhance potency and selectivity. Research into this compound and its analogs focuses on understanding its binding affinity, its efficacy in cell-based models of homologous recombination deficiency, and its potential to overcome resistance to existing PARP inhibitors . It is a key tool for elucidating the nuances of the DNA damage response network and for exploring novel combination therapies in preclinical studies.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-2-12-27-17-13-18(25)24(16-6-4-3-5-7-16)23-19(17)20(26)22-15-10-8-14(21)9-11-15/h3-11,13H,2,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSQFRXUOKQEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide (CAS No. 339031-96-8) is a complex organic compound with significant potential in pharmacology. This compound features a pyridazine ring and various functional groups, including a chlorophenyl group and a propylsulfanyl group, which contribute to its unique chemical properties and biological activities.

Molecular Characteristics

Property Details
Molecular FormulaC20H18ClN3O2S
Molecular Weight399.89 g/mol
CAS Number339031-96-8
Purity>90%

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The compound's structure allows for effective interaction with bacterial cell walls, inhibiting growth and proliferation .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the treatment of Alzheimer's disease, while urease inhibitors can aid in managing conditions like peptic ulcers .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in colorectal cancer models. It has shown promising results in reducing the expression of proliferation markers in xenografted mice .

Case Study 1: Antibacterial Efficacy

In a study assessing various synthesized compounds, this compound was evaluated for its antibacterial properties. The compound exhibited significant activity against multiple bacterial strains, with IC50 values indicating effective inhibition at low concentrations.

Case Study 2: Enzyme Inhibition

The compound was tested for its ability to inhibit urease activity. Results indicated that it could serve as a potential therapeutic agent for conditions associated with urease activity, such as kidney stones and urinary tract infections. The IC50 values were notably lower than those of existing urease inhibitors, suggesting enhanced efficacy .

The biological activity of this compound is largely attributed to its structural components:

  • Chlorophenyl Group : This electron-withdrawing group enhances the compound's ability to interact with biological targets.
  • Propylsulfanyl Group : This moiety may facilitate binding interactions with enzymes and receptors due to its flexible structure.

Future Directions

Further research is necessary to elucidate the specific molecular pathways affected by this compound in biological systems. In vivo studies are also warranted to confirm the therapeutic potential observed in preliminary findings.

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of pyridazine compounds exhibit promising anticancer activities. In a study evaluating various synthesized compounds, those structurally similar to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide showed significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study:
In a comparative study, several derivatives were tested against standard anticancer drugs like doxorubicin. Compounds with similar structural motifs demonstrated lower IC50 values, indicating stronger anticancer effects. For instance, one derivative exhibited an IC50 of 10.84 µM compared to doxorubicin's 0.92 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the chlorophenyl group enhances its interaction with microbial targets .

Therapeutic Applications

This compound may hold therapeutic potential in treating various diseases due to its diverse biological activities:

  • Cancer Treatment: Given its cytotoxic effects on cancer cells, further investigation into its use as an anticancer agent is warranted.
  • Infectious Diseases: Its antimicrobial properties suggest potential applications in developing new antibiotics or treatments for infections resistant to current therapies.

Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AnticancerBreast Cancer Cells10.84
Colon Cancer Cells20.12
AntimicrobialVarious Bacterial StrainsNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Differences vs. Target Compound Key Properties/Applications Reference
N-(3-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide Chlorine at meta (3-C) position on phenyl vs. para (4-C) Altered receptor binding due to steric/electronic effects; potential variation in bioactivity .
6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxylic acid Carboxylic acid (-COOH) replaces carboxamide (-CONH-) Higher solubility in aqueous media; reduced membrane permeability .
N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine core vs. pyridazine; additional benzyl substituent Enhanced lipophilicity; potential for CNS-targeted activity .
N-(2,5-dimethoxyphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide Methoxy and methylphenyl substituents Improved metabolic stability; potential use in kinase inhibition .
1-(4-chlorophenyl)-6-oxo-N-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide Trifluoromethyl (-CF₃) replaces propylsulfanyl (-SPr) Increased electron-withdrawing effects; enhanced stability under oxidative conditions .

Functional Group Analysis

  • Propylsulfanyl vs. Trifluoromethyl : The propylsulfanyl group in the target compound enhances lipophilicity and may participate in hydrophobic interactions, whereas trifluoromethyl analogs (e.g., ) exhibit stronger electron-withdrawing effects, improving metabolic stability.
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound balances solubility and membrane permeability, while carboxylic acid derivatives (e.g., ) are more polar but less bioavailable.

Q & A

Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step protocols, including cyclization reactions and functional group substitutions. For example:

  • Cyclization of pyridazine precursors : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Sulfanyl group introduction : Optimize propylsulfanyl substitution via nucleophilic displacement under inert atmosphere (e.g., N₂), with catalytic bases like K₂CO₃ in DMF at 80–100°C .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures for high purity .

Q. Key parameters to optimize :

  • Temperature (affects regioselectivity of substitutions).
  • Solvent polarity (DMF vs. THF for solubility control).
  • Catalysts (e.g., Pd-based catalysts for cross-coupling steps).

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical for resolving ambiguities?

Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the 4-(propylsulfanyl) group shows characteristic δ 2.5–3.0 ppm (CH₂-S) in ¹H NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <5 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement. Data collection at low temperatures (100 K) improves resolution .

Q. Common pitfalls :

  • Overlapping signals in NMR due to aromatic protons. Use 2D techniques (COSY, HSQC) .
  • Crystallization challenges: Screen solvents (e.g., DMSO/ethyl acetate) to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound across different assays?

Answer: Contradictions often arise from assay-specific variables. Mitigate these by:

  • Standardizing assay conditions :
    • Use uniform cell lines (e.g., HEK293 for kinase inhibition studies).
    • Control DMSO concentrations (<0.1% to avoid solvent interference) .
  • Dose-response curves : Perform triplicate runs with IC₅₀ values reported as mean ± SEM .
  • Off-target profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with non-target proteins .

Case study : If a study reports conflicting cytotoxicity results, validate via orthogonal assays (e.g., MTT assay vs. ATP luminescence) and cross-reference with structural analogs .

Q. What strategies are effective for elucidating the compound’s mechanism of action when preliminary data suggests multi-target interactions?

Answer: Adopt a tiered approach:

Biophysical assays :

  • Surface Plasmon Resonance (SPR) to quantify binding affinities for suspected targets (e.g., kinases, GPCRs) .

Proteomics :

  • SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

Molecular dynamics simulations :

  • Simulate ligand-protein interactions (e.g., GROMACS) to prioritize targets for validation .

Data integration : Use pathway analysis tools (e.g., STRING DB) to map interactions and identify central nodes in signaling networks .

Q. How can researchers address challenges in reproducing synthetic yields or purity across laboratories?

Answer: Variability often stems from subtle differences in protocols. Solutions include:

  • Detailed reaction monitoring :
    • Use in-situ FTIR or HPLC to track intermediate formation .
  • Robustness testing :
    • Vary parameters (e.g., stirring speed, solvent batch) in a Design of Experiments (DoE) framework .
  • Inter-lab validation :
    • Share standardized reagents (e.g., pre-weighed catalysts) and validate purity via independent LC-MS .

Example : If yield drops from 75% to 60% in a new lab, check moisture levels in solvents (Karl Fischer titration) and catalyst activation (e.g., degassing via freeze-pump-thaw cycles) .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions, and how can degradation products be characterized?

Answer:

  • Forced degradation studies :
    • Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines) .
  • Analytical characterization :
    • UPLC-PDA-MS to identify degradation products. Compare fragmentation patterns with synthetic standards .
  • Kinetic modeling :
    • Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data .

Q. Critical parameters :

  • Buffer composition (e.g., phosphate vs. citrate affects hydrolysis rates).
  • Oxygen exclusion (use argon-sparged solutions to prevent oxidation) .

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